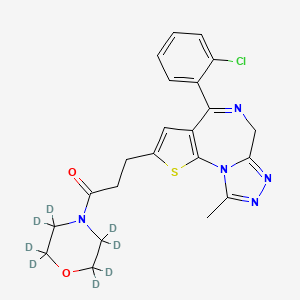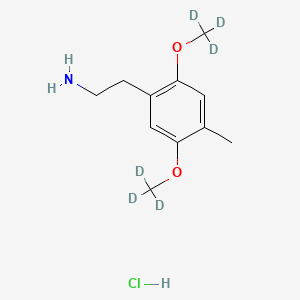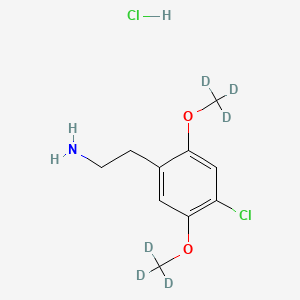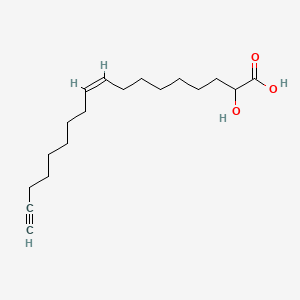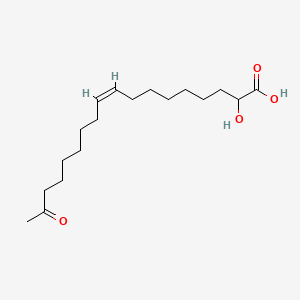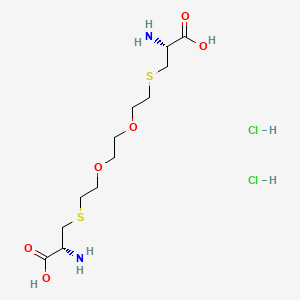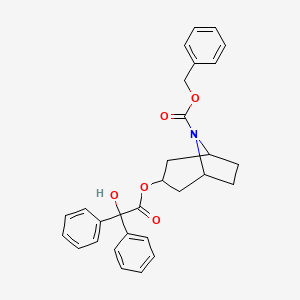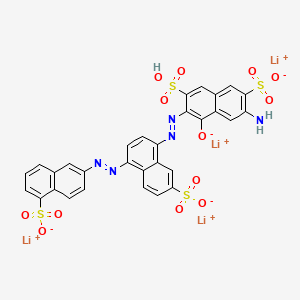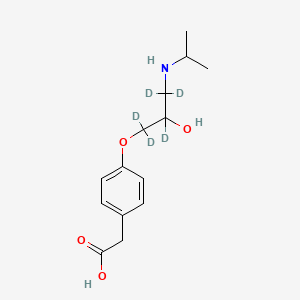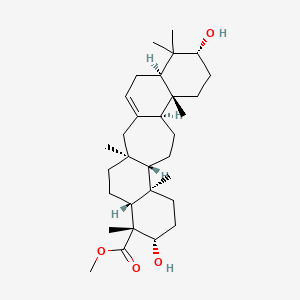
甲基鹿角蕨酸 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl lycernuate A is a natural triterpenoid isolated from the herbs of Lycopodium serratum Thunb . It has a molecular formula of C31H50O4 and a molecular weight of 486.7 g/mol .
Physical And Chemical Properties Analysis
Methyl lycernuate A is a powder . Its exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.科学研究应用
细胞毒性和一氧化氮抑制活性
从石松的甲醇提取物中分离出的甲基鹿角蕨酸 A 已被研究其生物活性。在一项研究中,它与其他三萜类化合物一起被鉴定出来,并评估了其对一氧化氮产生和对癌细胞系的细胞毒性的影响。然而,该研究并未详细说明this compound 在这些环境中的具体活性 (武氏香江等,2022).
抗炎和细胞毒活性
另一项研究重点关注从石杉中分离出的化合物,包括this compound。这项研究突出了分离出的化合物对多种癌细胞系的一氧化氮抑制效应和细胞毒活性。这些发现表明this compound 和相关化合物具有潜在的抗炎和抗癌应用 (武氏香江等,2021).
安全和危害
作用机制
Target of Action
Methyl Lycernuate A is a natural product for research related to life sciences
Pharmacokinetics
It is known that the compound is a powder and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties could potentially impact its bioavailability. Further pharmacokinetic studies are needed to fully understand the ADME properties of Methyl Lycernuate A.
Result of Action
The molecular and cellular effects of Methyl Lycernuate A’s action are currently unknown. As a natural product used in life sciences research
Action Environment
It is known that the compound should be stored at -20°c for long-term storage and at 4°c for short-term storage . This suggests that temperature could be an important environmental factor affecting the stability of Methyl Lycernuate A.
生化分析
Biochemical Properties
Methyl lycernuate A plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, Methyl lycernuate A interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
Methyl lycernuate A exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl lycernuate A can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism. These effects are particularly evident in cancer cells, where Methyl lycernuate A has been shown to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Methyl lycernuate A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Methyl lycernuate A binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This compound can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Additionally, Methyl lycernuate A can activate transcription factors, leading to changes in gene expression that promote cell differentiation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl lycernuate A have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Methyl lycernuate A is relatively stable when stored at -20°C, but its stability decreases at higher temperatures. Over time, Methyl lycernuate A can degrade, leading to a reduction in its biological activity. Long-term studies have shown that Methyl lycernuate A can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl lycernuate A vary with different dosages in animal models. At low doses, Methyl lycernuate A has been shown to have minimal toxic effects and can effectively modulate cellular processes. At high doses, Methyl lycernuate A can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
Methyl lycernuate A is involved in various metabolic pathways, including those related to its synthesis and degradation. This compound interacts with enzymes such as cytochrome P450, which play a role in its oxidation and subsequent metabolism. Methyl lycernuate A can also influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl lycernuate A within cells and tissues involve specific transporters and binding proteins. Methyl lycernuate A can be transported across cell membranes via active transport mechanisms, facilitated by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, Methyl lycernuate A can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Methyl lycernuate A exhibits specific subcellular localization, which can affect its activity and function. This compound is often localized within the cytoplasm and can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of Methyl lycernuate A is crucial for its interaction with target biomolecules and its overall biological activity .
属性
IUPAC Name |
methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCLBMDGUOAHFA-BUWPLOKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
